1,5-Dibromo-2,4-bis-bromomethyl-benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H4Br4 |

|---|---|

Molecular Weight |

407.72 g/mol |

IUPAC Name |

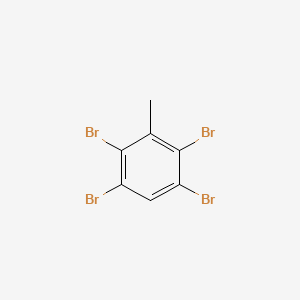

1,2,4,5-tetrabromo-3-methylbenzene |

InChI |

InChI=1S/C7H4Br4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 |

InChI Key |

BBHXYKROLWOEKT-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC(=C1Br)Br)Br)Br |

Canonical SMILES |

CC1=C(C(=CC(=C1Br)Br)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

1,5-Dibromo-2,4-bis-bromomethyl-benzene chemical properties

This technical guide details the chemical properties, synthesis, and applications of 1,5-Dibromo-2,4-bis(bromomethyl)benzene (CAS 35510-03-3).[1]

A Dual-Functional Scaffold for Orthogonal Molecular Architecture [1]

Executive Summary

1,5-Dibromo-2,4-bis(bromomethyl)benzene is a specialized tetrasubstituted arene derivative distinguished by its orthogonal reactivity profile .[1] Unlike symmetric para-substituted isomers (e.g., 1,4-bis(bromomethyl)-2,5-dibromobenzene) used for linear polymers, this 1,5-isomer provides a meta-meta geometry that introduces "kinks" or angles into molecular backbones.[1]

This structural feature makes it an indispensable building block for:

-

Supramolecular Chemistry: Synthesis of twisted cyclophanes and macrocycles.

-

OLED Materials: Construction of spiro-linked host materials requiring high triplet energies and steric bulk to prevent aggregation.

-

Porous Organic Polymers (POPs): Creation of 3D networks with defined pore geometries.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Crucial Distinction: Do not confuse this compound with its isomer, 1,4-dibromo-2,5-bis(bromomethyl)benzene (CAS 35335-16-1), which is widely used for PPV (poly(p-phenylene vinylene)) synthesis.[1] The 1,5-isomer described here is structurally distinct and used for non-linear architectures.

| Property | Data |

| CAS Number | 35510-03-3 |

| IUPAC Name | 1,5-Dibromo-2,4-bis(bromomethyl)benzene |

| Molecular Formula | C₈H₆Br₄ |

| Molecular Weight | 421.75 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF; Insoluble in water, hexanes |

| Structural Geometry | Meta-relationship between benzylic groups; Meta-relationship between aryl bromides |

Orthogonal Reactivity Profile

The primary value of this molecule lies in the differential reactivity of its two types of carbon-bromine bonds. This allows researchers to perform stepwise functionalization without protecting groups.

A. Benzylic Bromides (Ar-CH₂-Br)[1][7]

-

Reactivity Type: High susceptibility to Sₙ2 Nucleophilic Substitution .

-

Conditions: Mild bases (K₂CO₃, NaH) at room temperature to 60°C.

-

Target Nucleophiles: Amines, thiols, alkoxides, and malonates.[1]

-

Application: Used first to "anchor" the molecule into a chain or macrocycle.

B. Aryl Bromides (Ar-Br)[1]

-

Reactivity Type: Inert to standard nucleophiles; active in Metal-Catalyzed Cross-Coupling .[1]

-

Conditions: Pd(0) or Ni(0) catalysts, elevated temperatures (>80°C).[1]

-

Target Reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig.[1]

-

Application: Used second to rigidify the structure or append functional optoelectronic units.

Visualization: Reactivity Workflow

Caption: The orthogonal reactivity map illustrates the standard "Benzylic First, Aryl Second" synthetic strategy used to build complex scaffolds.

Synthetic Methodology

The synthesis is a two-stage process starting from commercially available m-xylene.[1]

Stage 1: Electrophilic Aromatic Bromination

To establish the core substitution pattern, m-xylene is brominated.[1] The directing effects of the methyl groups (ortho/para directors) favor the 4,6-positions (which correspond to the 1,5-positions in the final numbering).[1]

-

Reagents: Br₂ (2.2 equiv), FeBr₃ (cat.), CHCl₃ or DCM.[1]

-

Conditions: 0°C to RT, dark.[2]

-

Product: 1,5-Dibromo-2,4-dimethylbenzene (CAS 615-87-2).[1]

-

Note: This intermediate is a stable white solid.

Stage 2: Radical Bromination (Wohl-Ziegler)

The methyl groups are converted to bromomethyl groups via free-radical halogenation.[1]

-

Reagents: N-Bromosuccinimide (NBS, 2.1 equiv), AIBN or Benzoyl Peroxide (cat.).[1]

-

Solvent: CCl₄ (traditional) or Benzotrifluoride (PhCF₃, green alternative).[1]

-

Protocol:

-

Dissolve 1,5-dibromo-2,4-dimethylbenzene in solvent.[1]

-

Add NBS and initiator.

-

Reflux under inert atmosphere (N₂/Ar) with visible light irradiation (optional but helpful) for 4–12 hours.

-

Purification: Cool to precipitate succinimide (filter off). Concentrate filtrate.[3] Recrystallize from Ethanol/Hexane to remove mono-brominated impurities.

-

Applications in Drug Discovery & Materials[1][10]

A. Cyclophane Synthesis

The 1,5-substitution pattern is critical for synthesizing [2.2]metaparacyclophanes . The "kinked" geometry prevents the complete flattening of the aromatic decks, maintaining a specific cavity size useful for host-guest chemistry.

-

Mechanism: Reaction with dithiols (e.g., benzene-1,4-dithiol) under high-dilution conditions yields the thia-bridged cyclophane, which can be contracted via Stevens rearrangement.[1]

B. OLED Host Materials

In Organic Light Emitting Diodes (OLEDs), preventing aggregation-caused quenching (ACQ) is vital.[1]

-

Role: The molecule serves as a "Hub."

-

Workflow:

-

Alkylation: The bromomethyl groups are reacted with bulky amines or carbazoles to create steric shielding.

-

Coupling: The aryl bromides are coupled with conductive moieties (e.g., pyridine, fluorene).

-

-

Result: A highly twisted, rigid molecule with a high triplet energy level (

), suitable for blue phosphorescent hosts.[1]

Visualization: Synthesis of a Twisted Scaffold

Caption: Step-wise construction of the target molecule and its conversion into a twisted cyclophane architecture.

Safety & Handling Protocols

As a benzyl bromide derivative, this compound poses specific hazards that must be managed in a research environment.

| Hazard Class | Description | Mitigation |

| Lachrymator | Potent tear gas agent.[1][4] Irritates eyes/mucous membranes.[4] | Mandatory: Handle only in a functioning fume hood. Do not transport open containers. |

| Corrosive | Hydrolyzes to release HBr upon contact with moisture/skin. | Wear nitrile gloves (double gloving recommended) and safety goggles.[1] |

| Sensitizer | Potential skin sensitizer. | Wash immediately with soap and water if contact occurs. |

| Storage | Light and moisture sensitive. | Store at 2–8°C, under Argon, in amber vials. |

References

-

Alfa Chemistry. (2024). Product Sheet: 1,5-dibromo-2,4-bis(bromomethyl)benzene (CAS 35510-03-3).[1][5][6][7] Link

-

PubChem. (2024). Compound Summary: 1,5-Dibromo-2,4-dimethylbenzene (Precursor).[1] Link[1]

-

CatSyn. (2024). Application Note: 1,5-Dibromo-2,4-bis(bromomethyl)benzene in OLED Synthesis. Link

-

Beilstein J. Org. Chem. (2016).[3] Synthesis of substituted [2.2]paracyclophanes (Analogous Chemistry). Link

-

BenchChem. (2025).[8][9] Comparative Guide to Bis(bromomethyl) Reagents. Link[1]

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. BJOC - A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane [beilstein-journals.org]

- 4. 1,4-Dibromo-2,5-bis(bromomethyl)benzene | C8H6Br4 | CID 640222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. riyngroup.com [riyngroup.com]

- 7. 1,5-DIBROMO-2,4-BIS-BROMOMETHYL-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

1,5-Dibromo-2,4-bis-bromomethyl-benzene synthesis route

An In-depth Technical Guide to the Synthesis of 1,5-Dibromo-2,4-bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,5-Dibromo-2,4-bis(bromomethyl)benzene is a valuable, rigid building block in organic synthesis, polymer chemistry, and materials science. Its tetrasubstituted benzene core, featuring two aromatic bromines and two reactive benzylic bromides, allows for orthogonal functionalization, making it a key intermediate for constructing complex molecular architectures, metal-organic frameworks (MOFs), and functional polymers. This guide provides a comprehensive, two-part synthesis route, beginning from commercially available m-xylene. The narrative focuses on the mechanistic rationale behind procedural choices, detailed experimental protocols, and robust analytical validation, ensuring both scientific integrity and practical applicability.

Retrosynthetic Analysis

The synthesis of the target molecule, 1,5-Dibromo-2,4-bis(bromomethyl)benzene, is most logically approached via a two-step sequence. The retrosynthetic disconnection begins at the four C-Br bonds. The more labile benzylic C-Br bonds are disconnected first, revealing the precursor 1,5-Dibromo-2,4-dimethylbenzene. This intermediate is then disconnected at the aryl C-Br bonds to identify the readily available starting material, m-xylene. This strategy isolates the two distinct bromination reactions: an initial electrophilic aromatic substitution followed by a free-radical benzylic bromination.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of 1,5-Dibromo-2,4-dimethylbenzene via Electrophilic Aromatic Bromination

The first stage involves the regioselective dibromination of the aromatic ring of m-xylene. The two methyl groups are ortho-, para-directing activators. Their combined directing effects synergistically guide the electrophilic bromine to the C4 and C6 positions, which are para to one methyl group and ortho to the other, leading to the desired 1,5-dibromo-2,4-dimethyl isomer.

Mechanism and Experimental Rationale

This reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. Molecular bromine (Br₂) itself is not electrophilic enough to react efficiently with a moderately activated ring like xylene. Therefore, a catalyst is employed. While strong Lewis acids like FeBr₃ are common, a small amount of iodine (I₂) can also serve as an effective catalyst. Iodine reacts with bromine to form IBr, which is more polarized and generates a more potent electrophilic bromine species for the attack on the aromatic ring. The use of excess bromine ensures the reaction proceeds to the disubstituted product.

Experimental Protocol: Synthesis of 1,5-Dibromo-2,4-dimethylbenzene

Disclaimer: This procedure involves hazardous materials, including bromine. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Reaction Setup: Equip a 100 mL round-bottomed flask with a magnetic stir bar and a dropping funnel. To minimize light-induced radical side reactions, wrap the flask in aluminum foil.

-

Reagent Charging: Charge the flask with m-xylene (40.0 mL, 328 mmol) and iodine (0.48 g, 1.90 mmol). Stir the mixture to dissolve the iodine.

-

Bromine Addition: Cool the flask in an ice-water bath. Charge the dropping funnel with bromine (34 mL, 656 mmol) and add it dropwise to the stirred m-xylene solution over a period of approximately one hour. Maintain the ice bath throughout the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir overnight at room temperature.

-

Work-up and Quenching: Carefully add a 20% aqueous solution of potassium hydroxide (KOH) (150 mL) to the reaction mixture. This step neutralizes the HBr byproduct and quenches any remaining bromine. Gently heat the biphasic mixture with a heating mantle until the solid product melts, and stir for one hour as the yellow color of the excess bromine fades.

-

Isolation: Cool the mixture to room temperature. The product will solidify. Decant the aqueous liquid. Collect the white solid by vacuum filtration and wash it thoroughly with water (3 x 100 mL).

-

Purification: Recrystallize the crude white solid from hot ethanol (approx. 250 mL) to yield pure 1,5-Dibromo-2,4-dimethylbenzene as white crystals.[1]

-

Characterization: Dry the crystals under vacuum. Determine the yield and confirm the structure and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Data Summary: Reagents for Part 1

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| m-Xylene | C₈H₁₀ | 106.17 | 40.0 mL | 328 | 1.0 |

| Bromine | Br₂ | 159.81 | 34.0 mL | 656 | 2.0 |

| Iodine | I₂ | 253.81 | 0.48 g | 1.90 | 0.006 |

Part 2: Synthesis of 1,5-Dibromo-2,4-bis(bromomethyl)benzene via Radical Bromination

The second and final stage is the selective bromination of the benzylic C-H bonds of the two methyl groups on the precursor. This transformation is achieved via a free-radical chain reaction, known as the Wohl-Ziegler reaction.[2]

Mechanism and Experimental Rationale

Benzylic C-H bonds are significantly weaker than aryl C-H bonds and are susceptible to homolytic cleavage.[3][4][5] The Wohl-Ziegler reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent. The key to its selectivity is that NBS provides a low, steady-state concentration of molecular bromine (Br₂) through its reaction with trace amounts of HBr. This low concentration favors the radical substitution pathway at the benzylic position over electrophilic attack on the aromatic ring.[6][7]

The reaction requires a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating or UV irradiation to generate initial radicals. These radicals then abstract a hydrogen atom from a benzylic position, forming a resonance-stabilized benzylic radical. This stabilized radical then reacts with Br₂ to form the product and a bromine radical, propagating the chain.

To enhance safety and comply with modern laboratory standards, this protocol replaces the traditionally used but highly toxic solvent, carbon tetrachloride (CCl₄), with 1,2-dichloroethane (DCE).[8]

Caption: Simplified mechanism of free-radical benzylic bromination.

Experimental Protocol: Synthesis of 1,5-Dibromo-2,4-bis(bromomethyl)benzene

Disclaimer: This procedure involves hazardous materials. Perform all steps in a well-ventilated fume hood with appropriate PPE.

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-Dibromo-2,4-dimethylbenzene (10.0 g, 37.9 mmol).

-

Reagent Addition: Add 1,2-dichloroethane (DCE, 100 mL), N-Bromosuccinimide (NBS, 14.8 g, 83.4 mmol, 2.2 eq.), and 2,2'-azobisisobutyronitrile (AIBN, 0.31 g, 1.9 mmol, 0.05 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 84°C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 4-8 hours. The solid succinimide byproduct will float to the top as the reaction progresses.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Isolation: Filter the reaction mixture to remove the succinimide byproduct. Wash the collected solid with a small amount of cold DCE.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate or chloroform, to yield pure 1,5-Dibromo-2,4-bis(bromomethyl)benzene.[9]

-

Characterization: Dry the purified product under vacuum. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis. The ¹H NMR should show the disappearance of the methyl singlet and the appearance of a new singlet for the benzylic CH₂Br protons.

Data Summary: Reagents for Part 2

| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 1,5-Dibromo-2,4-dimethylbenzene | C₈H₈Br₂ | 263.96 | 10.0 | 37.9 | 1.0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 14.8 | 83.4 | 2.2 |

| AIBN | C₈H₁₂N₄ | 164.21 | 0.31 | 1.9 | 0.05 |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 100 mL | - | Solvent |

References

-

Filo. (2023, November 3). Explain why radical bromination of p-xylene forms C rather than D. Retrieved from [Link]

-

Vaia. Explain why radical bromination of p-xylene forms C rather than D. Retrieved from [Link]

-

Wikipedia. Xylene. Retrieved from [Link]

-

ResearchGate. Oxidative Bromination of O-Xylene. Retrieved from [Link]

-

ResearchGate. Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. Retrieved from [Link]

-

RSC Publishing. (2022, January 17). The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study. Retrieved from [Link]

-

Wikipedia. N-Bromosuccinimide. Retrieved from [Link]

- Google Patents. JPH04282327A - Production of bis(bromomethyl) aromatic hydrocarbon.

-

ResearchGate. Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions. Retrieved from [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Common Organic Chemistry. Bromination - Common Conditions. Retrieved from [Link]

-

RSC Publishing. (2016, April 4). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. Retrieved from [Link]

Sources

- 1. 1,5-Dibromo-2,4-dimethylbenzene synthesis - chemicalbook [chemicalbook.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. Question: Explain why radical bromination of p-xylene forms C rather than.. [askfilo.com]

- 4. vaia.com [vaia.com]

- 5. Xylene - Wikipedia [en.wikipedia.org]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. Bromination - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE00438E [pubs.rsc.org]

An In-Depth Technical Guide to 1,5-Dibromo-2,4-bis(bromomethyl)benzene: Properties and Protocols for the Research Professional

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical and chemical properties of key reagents is paramount for successful experimental design and execution. This technical guide provides a detailed overview of 1,5-Dibromo-2,4-bis(bromomethyl)benzene, a versatile building block in organic synthesis.

This document delves into the core physical characteristics of this tetra-substituted benzene derivative, offering insights into its structure, stability, and handling. Furthermore, it outlines a generalized protocol for the determination of its fundamental physical properties, providing a framework for in-house validation and characterization.

Core Physical Properties

A thorough understanding of a compound's physical properties is the bedrock of its application in research and development. The following table summarizes the key physical data for 1,5-Dibromo-2,4-bis(bromomethyl)benzene.

| Property | Value | Source |

| CAS Number | 35510-03-3 | [1] |

| Molecular Formula | C₈H₆Br₄ | [2][3] |

| Molecular Weight | 421.75 g/mol | [2][3] |

| Appearance | Solid | |

| Purity | ≥97% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

| Boiling Point | Not available | [2] |

Molecular Structure and Its Implications

The structure of 1,5-Dibromo-2,4-bis(bromomethyl)benzene, with its four bromine substituents on the benzene ring, dictates its reactivity and potential applications. The two bromomethyl groups are particularly reactive sites, susceptible to nucleophilic substitution reactions, making this compound a valuable precursor for the synthesis of more complex molecules. The two bromine atoms directly attached to the aromatic ring are less reactive but can participate in reactions such as cross-coupling, offering further avenues for molecular elaboration.

Caption: Molecular structure of 1,5-Dibromo-2,4-bis(bromomethyl)benzene.

Experimental Protocols for Physical Property Determination

The following section outlines standardized experimental procedures for determining key physical properties of 1,5-Dibromo-2,4-bis(bromomethyl)benzene. These protocols are designed to be self-validating and provide a reliable framework for researchers.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound, while a broad range can indicate the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline 1,5-Dibromo-2,4-bis(bromomethyl)benzene is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range.

Solubility Assessment

Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Procedure: To a small, known amount of 1,5-Dibromo-2,4-bis(bromomethyl)benzene (e.g., 10 mg) in a test tube, the solvent is added dropwise with agitation at a controlled temperature (e.g., 25 °C).

-

Observation: The point at which the solid completely dissolves is noted. Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solvent required to dissolve a specific mass of the compound.

Spectroscopic Analysis

Spectroscopic data provides invaluable information about the molecular structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule. For 1,5-Dibromo-2,4-bis(bromomethyl)benzene, one would expect to see signals corresponding to the aromatic protons and the methylene protons of the bromomethyl groups.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule. Distinct signals for the aromatic carbons and the methylene carbons would be expected.

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present in the molecule. Characteristic absorption bands for C-H bonds (aromatic and aliphatic) and C-Br bonds would be expected.

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic cluster for the molecular ion and any bromine-containing fragments.

Safety and Handling

As with all brominated organic compounds, 1,5-Dibromo-2,4-bis(bromomethyl)benzene should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, refer to the material safety data sheet (MSDS) for specific first-aid measures.

Conclusion

1,5-Dibromo-2,4-bis(bromomethyl)benzene is a valuable, yet not extensively characterized, building block in organic synthesis. This guide provides a foundational understanding of its known physical properties and outlines reliable protocols for the experimental determination of its key characteristics. By following these guidelines and exercising appropriate safety precautions, researchers can confidently and effectively utilize this compound in their synthetic endeavors.

References

While specific literature on the physical properties of 1,5-Dibromo-2,4-bis(bromomethyl)benzene is limited, the following resources provide information on related compounds and general laboratory techniques:

-

UIV CHEM. Quality 1,5-Dibromo-2,4-Bis(Bromomethyl)Benzene,CAS# [35510-03-3].[Link]

-

PubChem. 1,4-Dibromo-2,5-bis(bromomethyl)benzene.[Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.

Sources

Methodological & Application

Application Note: Advanced Polymer Cross-linking with 1,5-Dibromo-2,4-bis(bromomethyl)benzene

[1][2][3][4][5]

Introduction & Mechanistic Rationale

In the engineering of porous organic polymers (POPs) and anion exchange membranes (AEMs), the choice of cross-linker dictates the topology and functionality of the final network.[1][2][3][5] While simple 1,4-bis(bromomethyl)benzene (para-xylylene dibromide) creates rigid, rod-like spacers, 1,5-Dibromo-2,4-bis(bromomethyl)benzene offers two distinct structural advantages:[1][2][3][4][5]

-

Topology Control (meta-linkage): The 1,3-relationship of the reactive bromomethyl groups introduces a 120° kink in the polymer chain.[1][2][3][4][5] This prevents efficient chain packing, significantly enhancing fractional free volume (FFV) and microporosity, which is critical for gas separation and filtration applications.[1][3]

-

Latent Functionality (Aryl Bromides): The bromine atoms at positions 1 and 5 are relatively inert to standard nucleophilic substitution (

) conditions used for cross-linking.[1][3][4][5] They remain available for post-synthetic modification (PSM) via Pd-catalyzed couplings (Suzuki-Miyaura, Sonogashira), allowing researchers to "install" catalytic sites or hydrophobic tags after the network is formed.[1][2][3][5]

Reactivity Profile

Experimental Protocols

Protocol A: Synthesis of High-Performance Anion Exchange Membranes (AEMs)

Target: Cross-linking Poly(4-vinylpyridine) (P4VP) or Polysulfone derivatives.[1][2][3][4][5] Mechanism: Menschutkin Reaction (Quaternization).[1][3][4][5]

Materials

-

Polymer: Poly(4-vinylpyridine) (MW ~60,000 g/mol ).[1][2][3][4][5]

-

Cross-linker: 1,5-Dibromo-2,4-bis(bromomethyl)benzene.[1][2][3][4][5]

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).[1][2][3][4][5]

Step-by-Step Methodology

-

Solution Preparation: Dissolve P4VP in NMP to create a 5-10 wt% solution. Stir at 60°C until homogenous.

-

Cross-linker Addition:

-

Calculate the molar ratio of cross-linker to pyridine units.[1][2][4][5]

-

Recommendation: For AEMs, a 10-20 mol% cross-linking density is optimal to balance mechanical stability with water uptake.[1][2][3][4][5]

-

Add the 1,5-Dibromo-2,4-bis(bromomethyl)benzene to the solution.[1][2][3][4][5] Stir vigorously for 15 minutes at room temperature.

-

Critical Note: Do not heat yet.[1][2][4] Premature gelation will prevent casting.[1][2][4][5]

-

-

Membrane Casting:

-

Thermal Cross-linking (The "Curing" Phase):

-

Place the plate in a vacuum oven.

-

Stage 1: 60°C for 4 hours (Solvent evaporation + onset of reaction).

-

Stage 2: 80°C for 12 hours (Complete cross-linking).

-

Why? The benzylic bromides react with the pyridine nitrogen, forming a pyridinium salt (cationic cross-link) and releasing bromide ions.[2][3][5]

-

-

Activation:

Protocol B: Synthesis of Hypercrosslinked Polymers (HCPs)

Target: Porous adsorbents for gas storage (

Materials

-

Monomer: Benzene, Biphenyl, or Polystyrene (PS).[1][3][4][5]

-

Cross-linker: 1,5-Dibromo-2,4-bis(bromomethyl)benzene.[1][2][3][4][5]

-

Catalyst: Anhydrous Iron(III) Chloride (

).[3][4][5]

Step-by-Step Methodology

-

Inert Environment: Flame-dry a three-neck round-bottom flask and purge with Nitrogen (

).[1][2][3][4] -

Dissolution:

-

Catalyst Addition (Exothermic):

-

Reaction:

-

Stir at 0°C for 30 minutes.

-

Heat to 80°C and reflux for 18–24 hours.

-

Mechanism:[1][2][3][4][6] The Lewis acid (

) abstracts bromide from the benzylic position, creating a carbocation that attacks the aromatic rings of the monomer (and the cross-linker itself), forming a rigid, knitting network.[2][3][5]

-

-

Purification (Crucial for Porosity):

-

Drying: Vacuum dry at 100°C for 24 hours.

Data Presentation & Logic

Comparative Cross-linker Performance

The following table illustrates why one might choose the 1,5-dibromo-2,4-isomer over standard cross-linkers.

| Feature | 1,4-Bis(bromomethyl)benzene | 1,5-Dibromo-2,4-bis(bromomethyl)benzene | Impact on Material |

| Geometry | Linear (180°) | Kinked (120°) | Higher Porosity: Kinks prevent dense packing.[1][2][3][4][5] |

| Electronic Nature | Electron Neutral | Electron Deficient (due to Aryl Br) | Tunable Reactivity: Slower |

| Post-Modifiable? | No | Yes (Aryl Bromides) | Versatility: Allows attachment of catalysts/sensors later.[3][4][5] |

| Network Density | High | Medium | Swelling: Better solvent uptake in gel phase.[1][2][4] |

Visualizing the Reaction Pathways

The following diagram details the decision tree and chemical pathways for using this reagent.

Figure 1: Reaction workflow for AEM and HCP synthesis. Note the divergence based on substrate and catalyst choice.

Troubleshooting & Safety (Self-Validating Systems)

To ensure the protocol is self-validating, check these indicators during the experiment:

-

The "Gel Point" Test (Protocol A): When casting AEMs, the solution must be viscous but flowable.[1][3][4][5] If it becomes a "jelly" in the flask, the cross-linking happened too fast.[1][2][3][4] Correction: Reduce temperature during mixing or dilute the solution.

-

The "HCl Fume" Indicator (Protocol B): During Friedel-Crafts alkylation, HCl gas is evolved.[1][2][3][4][5]

-

Lachrymator Warning: Like all benzyl bromides, this compound is a potent lachrymator (tear gas).[3][4][5] Always handle in a functioning fume hood.[1][2][4][5]

References

-

BenchChem. Application Notes and Protocols for Cross-linking Polymers with Bis(bromomethyl)benzenes. (General reactivity profiles of xylylene dibromide isomers). [3][4][5]

-

Tan, L., et al. "Microporous organic polymers: synthesis, characterization, and applications."[1][3][4][5] Polymer Chemistry, 2013.[1][3][4][5] (Foundational protocols for Friedel-Crafts knitting of aromatics).

-

Xu, Y., et al. "Hypercrosslinked aromatic heterocyclic polymers with high surface area and their adsorption properties."[1][3][4][5] Journal of Materials Chemistry A, 2016.[1][3][4][5] (Specifics on using functionalized monomers for HCPs).

-

PubChem. 1,2-Bis(bromomethyl)benzene and derivatives - Compound Summary. (Safety and physical property data). [3][4][5]

Sources

Application Note: High-Performance MOF Architectures using the 1,5-Dibromo-2,4-bis(bromomethyl)benzene Scaffold

Executive Summary

The molecule 1,5-Dibromo-2,4-bis(bromomethyl)benzene (CAS: 35510-03-3) represents a premier "dual-function" scaffold for advanced Metal-Organic Framework (MOF) design. Unlike standard commercial linkers (e.g., terephthalic acid), this precursor offers orthogonal reactivity :

-

High-Reactivity Alkyl Halides (-CH₂Br): Sites for rapid chain extension or solubilizing group attachment.

-

Stable Aryl Halides (-Br): Sites for Post-Synthetic Modification (PSM) or cross-coupling to create extended conjugation.

This guide details the protocol for converting this precursor into a functionalized dicarboxylate linker (Linker L-Br2 ) and its subsequent reticular synthesis into a Zirconium-based MOF (Zr-L-Br2 ). This system is specifically designed for drug development applications, where the pendant aryl bromides serve as "click-ready" handles for covalent drug conjugation inside the MOF pore.

Pre-Synthesis: Ligand Fabrication Protocol

Direct use of alkyl halides in MOF synthesis is rare due to poor coordination kinetics. We must first convert the alkyl bromides into carboxylate donors while preserving the aryl bromides for future functionality.

Target Ligand: 1,5-Dibromo-2,4-phenylenediacetic acid (L-Br2)

Reagents & Equipment

-

Precursor: 1,5-Dibromo-2,4-bis(bromomethyl)benzene (CAS 35510-03-3)[1]

-

Reagents: Sodium Cyanide (NaCN), Ethanol (EtOH), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

-

Safety: NaCN is highly toxic. Work in a ventilated hood with cyanide-specific spill kits available.

Step-by-Step Synthesis

Step 1: Cyanation (Formation of Dinitrile Intermediate)

-

Dissolve 10.0 mmol (4.2 g) of 1,5-Dibromo-2,4-bis(bromomethyl)benzene in 50 mL DMSO .

-

Add 25.0 mmol (1.22 g) of NaCN slowly to the stirring solution (Caution: Exothermic).

-

Stir at 60°C for 4 hours . Monitor by TLC (Hexane:EtOAc 4:1) until the starting material spot disappears.

-

Pour the mixture into 200 mL ice water . The dinitrile product (1,5-dibromo-2,4-bis(cyanomethyl)benzene) will precipitate as a white solid.

-

Filter, wash with water (3x 50 mL), and dry under vacuum.

Step 2: Hydrolysis (Formation of Linker L-Br2)

-

Suspend the dried dinitrile in 40 mL of 1:1 EtOH:H₂O .

-

Add 5.0 g NaOH pellets.

-

Reflux at 90°C for 12 hours . Evolution of NH₃ gas indicates hydrolysis is proceeding.

-

Cool to room temperature. Acidify carefully with concentrated HCl to pH ~1.

-

The dicarboxylic acid (L-Br2 ) will precipitate. Collect by filtration, wash with cold water, and recrystallize from Ethanol/Water.

-

Characterization: ¹H NMR (DMSO-d₆) should show loss of -CH₂CN protons (~4.2 ppm) and appearance of -CH₂COOH protons (~3.6 ppm) plus the carboxylic acid proton (~12.5 ppm).

-

Reticular Synthesis: Zr-L-Br2 MOF Protocol

This protocol synthesizes a robust Zr(IV) framework. The pendant bromine atoms on the linker provide steric bulk (increasing hydrolytic stability) and sites for post-synthetic modification.

Experimental Design

| Parameter | Condition | Rationale |

| Metal Source | ZrCl₄ | Forms stable [Zr₆O₄(OH)₄]¹²⁺ clusters, ideal for biological media. |

| Solvent | DMF | High boiling point; solubilizes both ZrCl₄ and Linker L-Br2. |

| Modulator | Acetic Acid (30 eq) | Competes with linker to slow nucleation, ensuring high crystallinity. |

| Temperature | 120°C | Thermodynamic control for defect-free crystal growth. |

Synthesis Workflow

-

Preparation:

-

In a 20 mL scintillation vial, dissolve ZrCl₄ (0.05 mmol, 11.6 mg) in 2 mL DMF .

-

Add Acetic Acid (1.5 mmol, 86 µL) . Sonicate for 10 minutes to ensure cluster pre-formation.

-

Add Linker L-Br2 (0.05 mmol, ~18 mg) to the solution.

-

Sonicate for another 5 minutes until clear.

-

-

Solvothermal Reaction:

-

Seal the vial with a Teflon-lined cap.

-

Place in a pre-heated oven at 120°C .

-

Incubate for 24 hours under static conditions.

-

-

Activation & Cleaning:

-

Cool to room temperature.[6][7] Centrifuge to collect the white crystalline powder.

-

Solvent Exchange: Wash with DMF (3x 10 mL) over 24 hours to remove unreacted linker.

-

Wash with Acetone (3x 10 mL) over 24 hours to exchange pore solvent.

-

Activation: Heat under vacuum at 100°C for 12 hours to remove solvent molecules from the pores.

-

Post-Synthetic Modification (The "Drug Anchor" Strategy)

This is the critical value-add for drug development. The Aryl-Bromide groups on the linker are now fixed in the pore walls. We use Suzuki-Miyaura coupling to attach a model cargo (Phenylboronic acid) post-synthesis.

Protocol:

-

Suspend 50 mg of Activated Zr-L-Br2 MOF in 5 mL Dioxane/Water (4:1) .

-

Add Phenylboronic Acid (0.2 mmol) and K₂CO₃ (0.4 mmol) .

-

Add catalyst: Pd(PPh₃)₄ (5 mol%) .

-

Heat at 85°C for 18 hours under N₂ atmosphere (Gentle stirring to avoid crushing crystals).

-

Wash extensively with Dioxane, Water, and Acetone to remove catalyst and byproducts.

-

Verification: Digest the MOF in dilute HF/DMSO-d₆ and analyze via ¹H NMR. The ratio of Phenyl protons to Linker protons confirms the % conversion (Yield).

-

Visual Workflows

Figure 1: Ligand & MOF Synthesis Pathway

Caption: Step-wise transformation from the bromomethyl precursor to the final functionalized MOF drug carrier.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Amorphous Product | Reaction too fast (Nucleation > Growth). | Increase Modulator (Acetic Acid) ratio to 50-100 eq. |

| Low Surface Area | Incomplete activation (Pore blockage). | Perform solvent exchange with Methanol (volatile) before vacuum heating. |

| Low PSM Yield | Pore diffusion limitation. | Use a "Defect-Engineered" synthesis (add monocarboxylic acid) to widen pore windows. |

| Linker Precipitation | Low solubility of L-Br2 in DMF. | Add small amount of H₂O or use DEF (Diethylformamide) as solvent. |

References

-

Precursor Reactivity (Suzuki Coupling)

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

-

MOF Synthesis (Zr-Based/UiO-66 Protocol)

-

Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society, 130(42), 13850-13851. Link

-

-

Post-Synthetic Modification (PSM)

-

Cohen, S. M. (2012). Postsynthetic Methods for the Functionalization of Metal-Organic Frameworks. Chemical Reviews, 112(2), 970-1000. Link

-

-

Cyanation of Benzyl Bromides

-

Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. The Journal of Organic Chemistry, 25(6), 877-879. Link

-

Disclaimer: This protocol involves the use of hazardous chemicals (Cyanides, Heavy Metals).[5] All experiments must be conducted by trained personnel in appropriate facilities.

Sources

- 1. China 28407-51-4 Manufacturers - Free Sample - Alfa Chemical - Page 42 [alfachemch.com]

- 2. 1,4-Dibromo-2,5-bis(bromomethyl)benzene | C8H6Br4 | CID 640222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. อินเตอร์มีเดียทสำหรับโพลิเมอร์และสารเคลือบ (2) [myskinrecipes.com]

- 5. esdmedikal.com [esdmedikal.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Application Note: 1,5-Dibromo-2,4-bis(bromomethyl)benzene in Porous Organic Polymer Synthesis

[1]

Executive Summary: The "Kinked" Synthon Advantage

In the synthesis of Porous Organic Polymers (POPs), topology dictates performance. While the ubiquitous isomer 1,4-dibromo-2,5-bis(bromomethyl)benzene creates linear, rod-like architectures that often suffer from efficient π-π stacking (reducing accessible surface area), the 1,5-dibromo-2,4-bis(bromomethyl)benzene (DBBMB) isomer introduces a critical meta-connectivity .

This structural "kink" frustrates chain packing, inherently increasing the fractional free volume (FFV) of the resulting network. This guide details protocols to exploit DBBMB’s dual-reactivity:

-

Benzylic Bromides (Positions 2,4): Highly reactive toward Friedel-Crafts alkylation and nucleophilic substitution.

-

Aryl Bromides (Positions 1,5): Stable handles for Pd-catalyzed cross-coupling (Suzuki, Sonogashira).

Chemical Profile & Reactivity Map

Compound: 1,5-Dibromo-2,4-bis(bromomethyl)benzene

CAS: 119692-72-1

Molecular Weight: 421.75 g/mol

Geometry:

Orthogonal Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways available for DBBMB.

Caption: Orthogonal reaction pathways for DBBMB. The benzylic bromides drive HCP formation via "knitting," while aryl bromides drive CMP formation via cross-coupling.

Protocol A: Synthesis of Hypercrosslinked Polymers (HCPs)

Mechanism: Friedel-Crafts Alkylation ("Knitting" Strategy)

Target: High surface area adsorbents for gas storage (

This protocol utilizes the "solvent knitting" method where the solvent (1,2-dichloroethane) acts as both the reaction medium and a cross-linker, bridging the DBBMB units.

Materials

-

Monomer: DBBMB (1.0 eq)

-

Co-monomer (Optional): Benzene, Biphenyl, or Toluene (to modulate pore size).

-

Catalyst: Anhydrous Iron(III) Chloride (

) (2.0 eq per bromomethyl group). -

Solvent: 1,2-Dichloroethane (DCE) (Anhydrous).[1]

-

Quench: Methanol / HCl.

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser. Purge with

for 15 minutes. -

Dissolution: Add DBBMB (422 mg, 1.0 mmol) and the co-monomer (if using, e.g., Benzene 78 mg, 1.0 mmol) to the flask. Add anhydrous DCE (20 mL). Stir at room temperature until fully dissolved.

-

Catalyst Addition (Critical):

-

Note:

is hygroscopic. Handle in a glovebox or weigh quickly. -

Add

(650 mg, ~4.0 mmol) slowly to the stirring solution. The solution will turn dark brown/black immediately.

-

-

The "Knitting" Phase:

-

Heat the mixture to 45°C for 5 hours (Initial cross-linking).

-

Increase temperature to 80°C (Reflux) and hold for 18 hours.

-

Observation: A rigid, dark precipitate will form. If the stir bar seizes, do not attempt to restart it mechanically; allow the reaction to proceed via diffusion.

-

-

Purification (The Soxhlet Standard):

-

Cool to room temperature. Filter the solid.[2]

-

Wash with Methanol (50 mL) followed by 1M HCl (50 mL) to remove iron residues.

-

Soxhlet Extraction: Extract with Methanol for 24 hours, then THF for 24 hours. This step is non-negotiable to remove trapped catalyst which artificially inflates surface area data.

-

-

Activation: Dry in a vacuum oven at 120°C for 12 hours.

Protocol B: Synthesis of Conjugated Microporous Polymers (CMPs)

Mechanism: Suzuki-Miyaura Cross-Coupling Target: Photo-active scaffolds or conductive polymers.

Unlike Protocol A, this method preserves the benzylic bromides (if carefully controlled) or polymerizes solely through the aryl positions, leaving the

Materials

-

Monomer A: DBBMB (1.0 eq).

-

Monomer B: 1,4-Benzenediboronic acid (or 1,3,5-Benzenetriboronic acid for 3D networks) (1.0 - 1.5 eq).

-

Catalyst:

(1-3 mol%). -

Base:

(2M aqueous solution). -

Solvent: DMF / Toluene (1:1 v/v).

Step-by-Step Methodology

-

Degassing (Freeze-Pump-Thaw):

-

In a Schlenk tube, combine DBBMB (1.0 mmol), Monomer B (1.0 mmol), and solvents (10 mL total).

-

Perform 3 cycles of freeze-pump-thaw to remove

. Oxygen poisons the Pd catalyst and promotes homocoupling.

-

-

Catalyst Injection:

-

Under

flow, add

-

-

Polymerization:

-

Heat to 110°C for 48 hours under static

or Argon. -

Visual Check: The mixture should darken and fluorescent precipitates may form depending on the linker.

-

-

Work-up:

-

Pour into excess Methanol (200 mL). Collect precipitate by filtration.

-

Wash with

, Acetone, and DCM.

-

-

Scavenging: Stir the polymer in a solution of sodium diethyldithiocarbamate (in water) for 6 hours to remove residual Palladium.

Data Analysis & Expected Outcomes

The choice of protocol drastically alters the material properties. The table below summarizes typical characteristics when using DBBMB versus its linear isomer (1,4-isomer).

| Feature | Protocol A (HCP / Friedel-Crafts) | Protocol B (CMP / Suzuki) |

| Primary Linkage | Methylene bridges ( | Bi-aryl bonds ( |

| Pore Architecture | Hierarchical (Micro + Meso) | Predominantly Microporous (<2 nm) |

| BET Surface Area | 800 - 1,500 | 500 - 1,000 |

| Isomer Effect | DBBMB > 1,4-Isomer Meta-kinks prevent dense packing, enhancing FFV. | DBBMB > 1,4-Isomer Creates amorphous, non-stacked networks. |

| Chemical Stability | High (Acid/Base resistant) | High (Thermal stability > 300°C) |

| Residual Functionality | Low (mostly consumed) | High ( |

Quality Control & Troubleshooting

Validating the Monomer

Before synthesis, ensure DBBMB purity.

-

1H NMR (CDCl3): Look for the singlet at ~4.5 ppm (

). Impurities often show split peaks here. -

Melting Point: Distinct from the 1,4-isomer (which melts ~160°C). DBBMB typically has a lower melting point due to lower symmetry.

Troubleshooting Polymerization

Caption: Decision tree for troubleshooting low surface area results in DBBMB polymers.

References

-

Tan, L., et al. "Rational Fabrication of Benzene-Linked Porous Polymers for Selective CO2 Capture."[3] MDPI, 2023. Link

- Context: Describes the general methodology for knitting benzene-based monomers using Friedel-Crafts alkyl

-

Lee, J.S.M., et al. "Hyperporous Carbons from Hypercrosslinked Polymers." Advanced Materials, 2016. Link

- Context: Foundational protocol for converting HCPs to carbonaceous materials, relevant if the user intends to carbonize the DBBMB polymer.

-

Sigma-Aldrich. "Product Specification: 1,5-Dibromo-2,4-bis-bromomethyl-benzene." Link

- Context: Verification of commercial availability and CAS identity (119692-72-1).

- Tsyurupa, M.P., & Davankov, V.A. "Hypercrosslinked polymers: Basic principle of preparing the new class of polymeric materials." Reactive and Functional Polymers, 2006. Context: The authoritative source on the mechanism of "knitting" aromatic rings using bifunctional electrophiles.

Application Notes and Protocols for the Functionalization of Surfaces with 1,5-Dibromo-2,4-bis-bromomethyl-benzene

Introduction: A Versatile Scaffold for Advanced Surface Engineering

In the landscape of materials science and drug development, the precise control of surface chemistry is paramount for dictating biological interactions, electronic properties, and overall device performance. 1,5-Dibromo-2,4-bis-bromomethyl-benzene emerges as a uniquely versatile molecular scaffold for surface functionalization. Its structure, featuring two distinct types of bromine moieties—highly reactive benzylic bromides and less reactive aryl bromides—opens avenues for sequential and orthogonal surface modification strategies. This allows for the creation of bifunctional surfaces with tailored properties, a significant advantage in the development of complex biosensors, drug delivery platforms, and molecular electronic components.

The benzylic bromide groups are excellent leaving groups in nucleophilic substitution reactions, making them ideal for initial surface immobilization or for initiating surface-grafted polymer chains.[1][2][3] In contrast, the aryl bromide groups are more stable and can be selectively activated under specific catalytic conditions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) or on-surface Ullmann coupling.[4][5][6][7][8][9][10] This differential reactivity is the cornerstone of the protocols detailed herein, enabling a stepwise approach to building complex molecular architectures on a variety of substrates.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique chemical properties of this compound for advanced surface functionalization.

Core Principles of Reactivity

The strategic functionalization of surfaces with this compound hinges on the differential reactivity of its bromine substituents.

-

Benzylic Bromides (CH₂Br): These groups are highly susceptible to nucleophilic attack. This high reactivity allows for:

-

"Grafting-to" approaches: Immobilization of the molecule onto surfaces functionalized with nucleophiles (e.g., thiols, amines).

-

Surface-Initiated Polymerization (SIP): The benzylic bromide can act as an initiator for techniques like Atom Transfer Radical Polymerization (ATRP), enabling the growth of polymer brushes from the surface.[11][12]

-

-

Aryl Bromides (Ar-Br): These bromides, directly attached to the aromatic ring, are significantly less reactive towards simple nucleophilic substitution. Their functionalization typically requires:

-

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura (with boronic acids) or Sonogashira (with terminal alkynes) coupling enable the formation of new carbon-carbon bonds.[13][14][15]

-

On-Surface Ullmann Coupling: This reaction, typically performed on coinage metal surfaces under ultra-high vacuum conditions, allows for the formation of carbon-carbon bonds between adjacent molecules, leading to the formation of 2D polymers.[4][5][16]

-

This dual reactivity allows for a "two-step" functionalization, where the molecule is first anchored to the surface via its benzylic bromides, leaving the aryl bromides available for subsequent, orthogonal chemical transformations.

Experimental Protocols

The following protocols provide a framework for the functionalization of a gold surface, a common substrate in many scientific and technological applications. These protocols can be adapted for other substrates with appropriate surface chemistry.

Protocol 1: Immobilization of this compound on a Gold Surface via Thiol Linkage

This protocol details a "grafting-to" approach to form a self-assembled monolayer (SAM) of the target molecule on a gold surface using a thiol-containing nucleophile.

Materials and Equipment

| Reagent/Equipment | Specification | Supplier |

| This compound | ≥97% purity | e.g., Sigma-Aldrich |

| 11-Mercapto-1-undecanol (MUD) | ≥97% purity | e.g., Sigma-Aldrich |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | e.g., Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | e.g., MilliporeSigma |

| Gold Substrates | e.g., Evaporated gold on silicon wafers | e.g., Platypus Technologies |

| Absolute Ethanol | 200 proof | e.g., Decon Labs |

| Nitrogen Gas (N₂) | High purity | --- |

| Schlenk Line and Glassware | --- | --- |

| Sonicator | --- | --- |

| Spin Coater | --- | --- |

| X-ray Photoelectron Spectrometer (XPS) | --- | --- |

| Atomic Force Microscope (AFM) | --- | --- |

Workflow Diagram

Step-by-Step Procedure

-

Substrate Preparation:

-

Clean the gold substrates by immersing them in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Extreme caution is advised when handling piranha solution. Alternatively, treat the substrates with oxygen plasma for 5 minutes.

-

Rinse the cleaned substrates thoroughly with deionized water followed by absolute ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

-

Synthesis of the Thiol-Functionalized Linker:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 11-mercapto-1-undecanol (MUD) in anhydrous THF.

-

Carefully add sodium hydride (NaH) to the solution at 0°C to deprotonate the hydroxyl group.

-

Slowly add a solution of this compound in anhydrous THF to the reaction mixture. Allow the reaction to proceed at room temperature for 12 hours.

-

Quench the reaction carefully with water and extract the product with an organic solvent. Purify the product by column chromatography. The final product will have the thiol group available for binding to the gold surface.

-

-

Self-Assembled Monolayer (SAM) Formation:

-

Prepare a 1 mM solution of the purified thiol-functionalized linker in absolute ethanol.

-

Immerse the cleaned gold substrates in the solution and incubate at room temperature for 24 hours in a sealed container to prevent solvent evaporation.

-

After incubation, remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

-

Dry the functionalized substrates under a stream of nitrogen.

-

-

Surface Characterization:

-

X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of bromine, carbon, oxygen, and sulfur, which are characteristic of the immobilized molecule.[17][18][19][20] High-resolution scans of the Br 3d, C 1s, O 1s, and S 2p regions will provide information about the chemical states of these elements.

-

Atomic Force Microscopy (AFM): Image the surface topography to assess the quality and homogeneity of the self-assembled monolayer.[17][18][21]

-

Protocol 2: Post-Immobilization Modification via Suzuki Coupling

This protocol describes the functionalization of the aryl bromide groups on the already immobilized monolayer using a palladium-catalyzed Suzuki coupling reaction.

Materials and Equipment

| Reagent/Equipment | Specification | Supplier |

| Functionalized Gold Substrate | From Protocol 1 | --- |

| Phenylboronic Acid | ≥97% purity | e.g., Sigma-Aldrich |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | e.g., Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | Anhydrous | e.g., Sigma-Aldrich |

| 1,4-Dioxane | Anhydrous | e.g., MilliporeSigma |

| Deionized Water | --- | --- |

| Nitrogen Gas (N₂) | High purity | --- |

| Schlenk Line and Glassware | --- | --- |

| Reflux Condenser | --- | --- |

Reaction Scheme Diagram

Step-by-Step Procedure

-

Reaction Setup:

-

Place the gold substrate functionalized with this compound (from Protocol 1) in a Schlenk flask.

-

Add phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and anhydrous potassium carbonate to the flask.

-

Evacuate and backfill the flask with high-purity nitrogen gas three times.

-

Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio) via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80°C under a nitrogen atmosphere and stir for 24 hours.

-

After the reaction is complete, cool the flask to room temperature.

-

Remove the substrate and rinse it sequentially with deionized water, ethanol, and acetone to remove any residual reactants and catalyst.

-

Dry the substrate under a stream of nitrogen.

-

-

Surface Characterization:

-

XPS: Re-analyze the surface to confirm the successful coupling. The Br 3d signal corresponding to the aryl bromide should be significantly diminished or absent, while the C 1s signal will show an increase in the aromatic carbon component.

-

AFM: Image the surface again to observe any changes in morphology resulting from the Suzuki coupling reaction.

-

Safety and Handling

Poly-halogenated aromatic compounds should be handled with care.[22][23][24][25]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete SAM formation | Inactive gold surface, impure linker, insufficient incubation time | Ensure thorough cleaning of the gold substrate, purify the thiol linker, and increase the incubation time. |

| Low yield in Suzuki coupling | Inactive catalyst, insufficient degassing, presence of water in anhydrous solvent | Use a fresh batch of palladium catalyst, ensure the reaction is performed under an inert atmosphere, and use properly dried solvents. |

| Surface contamination | Impure reagents or solvents, improper handling | Use high-purity reagents and solvents, and handle the substrates with clean tweezers. |

Alternative Applications and Future Directions

The unique structure of this compound allows for a wide range of other surface functionalization strategies:

-

Surface-Initiated ATRP: The benzylic bromide groups can be used to initiate the polymerization of various monomers to create polymer brushes with controlled thickness and composition.[21][26][27] This is particularly useful for tuning surface properties such as wettability, biocompatibility, and anti-fouling characteristics.

-

Sonogashira Coupling: The aryl bromide groups can be reacted with terminal alkynes to introduce alkyne functionalities, which can then be used for further "click" chemistry modifications.[14][28]

-

On-Surface Polymerization: Under ultra-high vacuum conditions on a suitable metallic substrate, both the benzylic and aryl bromides can be dehalogenated to form covalent networks, leading to the formation of novel 2D materials.[6][16]

The ability to create bifunctional surfaces with distinct and addressable chemical moieties makes this compound a powerful tool for the rational design of advanced materials for a multitude of applications.

References

-

Ullmann Reaction of Aryl Chlorides on Various Surfaces and the Application in Stepwise Growth of 2D Covalent Organic Frameworks. ACS Publications. (2016). Available at: [Link]

-

On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI. (2025). Available at: [Link]

-

Surface Mapping of Functionalized Two-Dimensional Nanosheets: Graphene Oxide and MXene Materials. PMC. Available at: [Link]

-

Ullmann coupling reaction of aryl chlorides on Au(111) using dosed Cu as a catalyst and the programmed growth of 2D covalent organic frameworks. Chemical Communications (RSC Publishing). Available at: [Link]

-

Palladium-catalyzed coupling reactions for the functionalization of Si surfaces: superior stability of alkenyl monolayers. CORA. Available at: [Link]

-

Ullmann Reaction of Aryl Chlorides on Various Surfaces and the Application in Stepwise Growth of 2D Covalent Organic Frameworks. PubMed. (2016). Available at: [Link]

-

Palladium-catalyzed coupling reactions for the functionalization of Si surfaces: superior stability of alkenyl monolayers. PubMed. (2013). Available at: [Link]

-

Palladium-Catalyzed Coupling Reactions for the Functionalization of Si Surfaces: Superior Stability of Alkenyl Monolayers. Langmuir - ACS Publications. (2013). Available at: [Link]

-

Characterization of emerging 2D materials after chemical functionalization. RSC Publishing. (2024). Available at: [Link]

-

Ullmann reaction – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Development of functionalized magnetic mesoporous materials and their green application in organic coupling reactions. PMC. (2025). Available at: [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

-

What are the surface characterization techniques for functionalized nanoparticles?. ResearchGate. (2018). Available at: [Link]

-

XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. (2024). Available at: [Link]

-

Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Schematic representation of nucleophilic substitution reactions on... ResearchGate. Available at: [Link]

-

Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews - ACS Publications. (2017). Available at: [Link]

-

SAFETY DATA SHEET. National Institute of Standards and Technology. (2021). Available at: [Link]

-

One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. PMC. (2023). Available at: [Link]

-

SAFETY DATA SHEET. Vitol.com. (2021). Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available at: [Link]

-

Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. PMC. (2023). Available at: [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Surface-initiated atom-transfer radical polymerization (SI-ATRP) of bactericidal polymer brushes on poly(lactic acid) surfaces. PubMed. (2022). Available at: [Link]

-

A versatile macro-initiator with dual functional anchoring groups for surface-initiated atom transfer radical polymerization on various substrates. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Self-assembled monolayer. Wikipedia. Available at: [Link]

-

Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP) from Graphene Oxide. TMI Characterization Laboratory. Available at: [Link]

-

Aromatic Hydrocarbons Standard (1X1 mL) - Safety Data Sheet. (2024). Available at: [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. (2018). Available at: [Link]

-

Light Aromatic Concentrate. SasolTechData.com. (2020). Available at: [Link]

-

Surface-Initiated Polymerization with an Initiator Gradient: A Monte Carlo Simulation. MDPI. (2024). Available at: [Link]

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025). Available at: [Link]

-

Self‐Assembled Monolayers for Highly Efficient All‐Polymer Solar Cells Sequentially Processed from Hydrocarbon Solvent. (2025). Available at: [Link]

-

Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. (2012). Available at: [Link]

-

Stereoselective nucleophilic substitution reaction at tertiary carbon centers. Available at: [Link]

-

Self-assembled monolayers of aromatic thiols stabilized by parallel-displaced pi-pi stacking interactions. PubMed. (2006). Available at: [Link]

-

Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. PMC. Available at: [Link]

-

Advances and developments in transition metal-free benzylic C(sp 3 )–H activation/functionalization reactions. RSC Publishing. (2025). Available at: [Link]

-

Self-assembled organic molecules with a fused aromatic ring as hole-transport layers for inverted perovskite solar cells: the effect of linkers on performance. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Self-Assembled Monolayers of Aromatic Thiols Stabilized by Parallel-Displaced π-π Stacking Interactions. Available at: [Link]

-

Surface functionalization of biomaterials by radical polymerization. Available at: [Link]

-

Construction of semi-fluorinated amphiphilic graft copolymer bearing a poly(2-methyl-1,4-bistrifluorovinyloxybenzene) backbone and poly(ethylene glycol) side chains via the grafting-onto strategy. RSC Publishing. Available at: [Link]

Sources

- 1. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Advances and developments in transition metal-free benzylic C(sp 3 )–H activation/functionalization reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00361J [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ullmann coupling reaction of aryl chlorides on Au(111) using dosed Cu as a catalyst and the programmed growth of 2D covalent organic frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Ullmann Reaction of Aryl Chlorides on Various Surfaces and the Application in Stepwise Growth of 2D Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed coupling reactions for the functionalization of Si surfaces: superior stability of alkenyl monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Surface-initiated atom-transfer radical polymerization (SI-ATRP) of bactericidal polymer brushes on poly(lactic acid) surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 13. DSpace [cora.ucc.ie]

- 14. Development of functionalized magnetic mesoporous materials and their green application in organic coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites | MDPI [mdpi.com]

- 17. Surface Mapping of Functionalized Two-Dimensional Nanosheets: Graphene Oxide and MXene Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of emerging 2D materials after chemical functionalization - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05365B [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. A versatile macro-initiator with dual functional anchoring groups for surface-initiated atom transfer radical polymerization on various substrates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. tsapps.nist.gov [tsapps.nist.gov]

- 23. vitol.com [vitol.com]

- 24. agilent.com [agilent.com]

- 25. sasoltechdata.com [sasoltechdata.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Application Notes and Protocols for Reactions Involving 1,5-Dibromo-2,4-bis-bromomethyl-benzene: A Guide for Advanced Organic Synthesis

Introduction: A Multifunctional Building Block for Complex Architectures

In the landscape of advanced organic synthesis, the strategic design of molecular building blocks is paramount. 1,5-Dibromo-2,4-bis-bromomethyl-benzene is a highly functionalized aromatic compound that offers a unique platform for the construction of complex molecular architectures. Its structure is characterized by two distinct types of reactive bromine substituents: two benzylic bromides and two aryl bromides. This duality in reactivity allows for a range of selective and sequential transformations, making it a valuable precursor for researchers in materials science, supramolecular chemistry, and drug development. The benzylic bromides are highly susceptible to nucleophilic substitution, while the aryl bromides are amenable to a variety of palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide to the synthesis and reactivity of this versatile building block, offering detailed protocols and insights into its synthetic applications.

Synthesis of this compound

The synthesis of the title compound is a two-step process commencing with the dibromination of m-xylene to form 1,5-dibromo-2,4-dimethylbenzene, followed by a free-radical bromination of the methyl groups.

Step 1: Synthesis of 1,5-Dibromo-2,4-dimethylbenzene

The initial step involves the electrophilic aromatic substitution of m-xylene. A reliable method for this transformation is the bromination using bromine in the presence of a Lewis acid or a halogen carrier.

Experimental Protocol: Dibromination of m-Xylene

-

Materials: m-Xylene, Bromine, Iron filings (catalyst), Dichloromethane (solvent), Sodium bisulfite solution, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of m-xylene (1.0 eq) in dichloromethane at 0 °C, add iron filings (0.1 eq).

-

Slowly add bromine (2.2 eq) dropwise, maintaining the temperature below 5 °C. The reaction is exothermic and will evolve hydrogen bromide gas, which should be neutralized with a base trap.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield 1,5-dibromo-2,4-dimethylbenzene as a white solid.[1][2]

-

Step 2: Benzylic Bromination to this compound

The benzylic C-H bonds of the methyl groups are significantly weaker than the aromatic C-H bonds, allowing for selective free-radical bromination.[3] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically with a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions.[3]

Experimental Protocol: Free-Radical Bromination

-

Materials: 1,5-Dibromo-2,4-dimethylbenzene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (or a suitable alternative like acetonitrile), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-dibromo-2,4-dimethylbenzene (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (2.2 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux (around 77 °C for CCl₄) and irradiate with a UV lamp to initiate the reaction.

-

The reaction progress can be monitored by ¹H NMR by observing the disappearance of the methyl protons and the appearance of the bromomethyl protons.

-

After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.

-

Reactivity and Application Protocols

The presence of two distinct types of C-Br bonds in this compound allows for orthogonal chemical transformations. Benzylic bromides are significantly more reactive towards nucleophilic substitution than aryl bromides due to the stability of the incipient benzylic carbocation in an Sₙ1 pathway or the favorable orbital overlap in an Sₙ2 transition state.[4] Conversely, aryl bromides are generally unreactive towards nucleophiles under standard conditions but are excellent substrates for palladium-catalyzed cross-coupling reactions.

Protocol 1: Nucleophilic Substitution at the Benzylic Positions

This protocol details a representative nucleophilic substitution reaction using a primary amine to form a diamine derivative. This type of reaction is foundational for the synthesis of various ligands and macrocycles.

Experimental Protocol: Diamination Reaction

-

Materials: this compound, Benzylamine (or other primary amine), Potassium carbonate, Acetonitrile (solvent), Dichloromethane, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (2.5 eq) and finely ground potassium carbonate (3.0 eq).

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

-

Purify the crude product by column chromatography on silica gel to obtain the desired diamine.

-

Data Summary: Reactivity Comparison

| Reactive Site | Reaction Type | Typical Reagents | Relative Reactivity |

| Benzylic Bromide | Nucleophilic Substitution | Amines, Thiols, Cyanides, Alkoxides | High |

| Aryl Bromide | Nucleophilic Substitution | - | Very Low |

| Aryl Bromide | Pd-catalyzed Cross-Coupling | Boronic acids, Alkynes, Amines | High (with catalyst) |

| Benzylic Bromide | Pd-catalyzed Cross-Coupling | - | Low (can undergo side reactions) |

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the Aryl Positions

This protocol outlines a selective Suzuki-Miyaura cross-coupling reaction, a powerful C-C bond-forming reaction.[5] By carefully selecting the reaction conditions, the aryl bromides can be selectively functionalized while leaving the benzylic bromides intact. This selectivity is achieved because the oxidative addition of palladium to the aryl C-Br bond is much more favorable than to the benzylic C-Br bond under these conditions.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Materials: this compound, Phenylboronic acid, Pd(PPh₃)₄ (catalyst), Sodium carbonate (base), Toluene/Ethanol/Water (solvent mixture), Ethyl acetate, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), phenylboronic acid (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Add a degassed solvent mixture of toluene, ethanol, and a 2M aqueous solution of sodium carbonate (e.g., in a 4:1:1 ratio).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic and reaction workflows described in this application note.

Caption: Synthesis workflow for this compound.

Caption: Key reaction pathways for this compound.

Safety and Handling

This compound and its precursors are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: Brominated aromatic compounds are often irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Benzylic bromides are lachrymators and alkylating agents.